2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

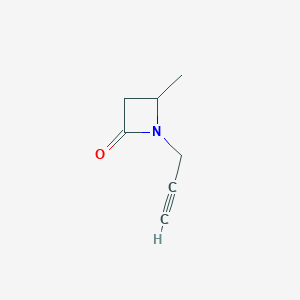

N-(2-propynyl)-4-methyl-2-azetidinone is a synthetic organic compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a propynyl group attached to the nitrogen atom and a methyl group attached to the carbon atom in the azetidinone ring. The unique structure of N-(2-propynyl)-4-methyl-2-azetidinone makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propynyl)-4-methyl-2-azetidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-propynylamine with 4-methyl-2-azetidinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of N-(2-propynyl)-4-methyl-2-azetidinone may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-propynyl)-4-methyl-2-azetidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The β-lactam structure of 2-azetidinones is primarily known for its antibacterial properties. These compounds inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), making them effective against a range of Gram-positive and Gram-negative bacteria. Recent studies have shown that derivatives of 2-azetidinone exhibit significant antibacterial activity, with some compounds demonstrating efficacy against resistant strains .

Anticancer Properties

Research indicates that 2-azetidinones possess anticancer activity through various mechanisms. For instance, compounds have been synthesized that act as colchicine-binding site inhibitors, effectively disrupting tubulin assembly and leading to apoptosis in cancer cells. Notably, certain derivatives have shown promising results in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing cell cycle arrest and promoting pro-apoptotic pathways .

Antihyperlipidemic Effects

Some studies have explored the potential of 2-azetidinones as antihyperlipidemic agents. These compounds are believed to inhibit cholesterol absorption and promote its clearance from the bloodstream, thereby lowering plasma cholesterol levels. This property is particularly relevant given the rising prevalence of cardiovascular diseases linked to high cholesterol .

Case Study: Anticancer Activity Assessment

A series of novel azetidinone derivatives were synthesized and evaluated for their antiproliferative effects on human cancer cell lines. The study revealed that specific substitutions at the C-3 position significantly influenced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range against breast cancer cells .

Case Study: Antimicrobial Efficacy

In a comparative study, several 2-azetidinone derivatives were tested against common bacterial pathogens. Results indicated that certain modifications enhanced their antimicrobial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this scaffold .

Data Summary Table

| Application | Mechanism | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Effective against resistant bacterial strains |

| Anticancer | Disruption of tubulin assembly | Induces apoptosis in breast cancer cell lines |

| Antihyperlipidemic | Inhibition of cholesterol absorption | Lowers plasma cholesterol levels |

Wirkmechanismus

The mechanism of action of N-(2-propynyl)-4-methyl-2-azetidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-propynyl)-4-methyl-2-azetidinone: shares similarities with other azetidinone derivatives, such as N-methyl-N-propargyl-1-aminoindan and N-propargyl-1-indanamine.

N-propynyl derivatives: These compounds have similar structural features and may exhibit comparable chemical and biological properties .

Uniqueness

The uniqueness of N-(2-propynyl)-4-methyl-2-azetidinone lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its propynyl group provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

2-Azetidinone, 4-methyl-1-(2-propynyl)-(9CI) is a derivative of the azetidinone class, which is characterized by its four-membered cyclic amide structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The β-lactam ring present in azetidinones is crucial for their pharmacological effects, serving as a core structure in many antibiotics.

Antimicrobial Activity

Research indicates that 2-azetidinones exhibit significant antimicrobial properties. A study highlighted the effectiveness of newly synthesized azetidinone derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compounds were tested using the diffusion method, showing promising results compared to standard antibiotics like cefuroxime .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-methyl-1-(2-propynyl) | Staphylococcus aureus | 128 µg/mL |

| 4-methyl-1-(2-propynyl) | Escherichia coli | 256 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of azetidinones has been documented in various studies. Compounds derived from this class have shown to inhibit pro-inflammatory mediators and enzymes involved in inflammatory pathways. For instance, azetidinones have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Enzyme Inhibition

The β-lactam structure of azetidinones allows them to act as enzyme inhibitors. They are known to inhibit various enzymes such as chymase and thrombin, which are involved in inflammatory responses and coagulation processes. This mechanism underlines their potential use in treating conditions associated with excessive inflammation or thrombosis .

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized several derivatives of 2-azetidinone and evaluated their antimicrobial activities against resistant strains of bacteria. The results indicated that specific modifications in the azetidinone structure significantly improved antibacterial potency, particularly against multi-drug resistant strains .

- Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory effects of azetidinone derivatives in animal models. The study demonstrated that these compounds could significantly reduce inflammation markers and improve clinical symptoms in models of induced arthritis .

Eigenschaften

IUPAC Name |

4-methyl-1-prop-2-ynylazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-3-4-8-6(2)5-7(8)9/h1,6H,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUPRMPJLSHGKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N1CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.